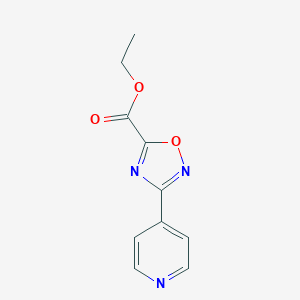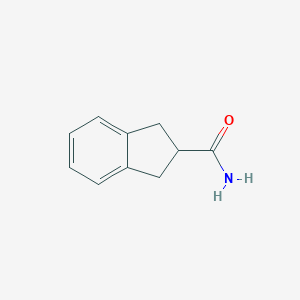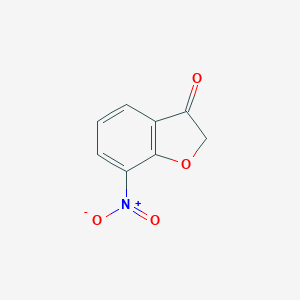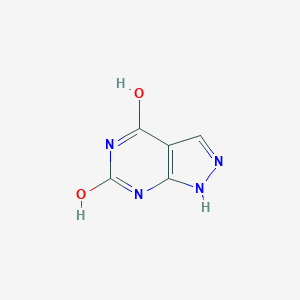
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate and related compounds involves various synthetic routes, including condensation reactions, cycloadditions, and rearrangements. For instance, novel synthesis methods have led to the creation of pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing efficient pathways to N-fused heterocycle products (Ghaedi et al., 2015; Ghaedi et al., 2016).
Molecular Structure Analysis
The molecular structure of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate derivatives has been elucidated using a variety of spectroscopic techniques. Studies have demonstrated the influence of different substituents on the molecular structure, significantly affecting the physical and chemical properties of these compounds. For example, the synthesis and characterization of novel derivatives revealed insights into their optical properties and fluorescence spectral characteristics (Yan-qing Ge et al., 2014).
Chemical Reactions and Properties
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate undergoes a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, leading to a wide array of functionalized heterocyclic compounds. These reactions are pivotal in the synthesis of compounds with potential biological activities and material science applications. For instance, the synthesis of ethyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from domino 1,3-dipolar cycloaddition and elimination processes demonstrates the compound's versatility in forming highly functionalized derivatives (J. G. Ruano et al., 2005).
Physical Properties Analysis
The physical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Research in this area focuses on understanding these relationships to tailor the physical properties of these compounds for specific applications.
Chemical Properties Analysis
The chemical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate derivatives, including reactivity, stability, and electronic properties, are essential for their functional applications. Studies have explored the reactivity of these compounds in various chemical reactions, providing insights into their potential as intermediates in the synthesis of complex molecules. For example, the metal carbonyl mediated rearrangement of oxadiazoles to synthesize fully substituted pyrimidines showcases the compound's chemical versatility and potential in synthetic chemistry (E. Galenko et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate and its derivatives have been extensively studied for their potential in various fields of scientific research, particularly in the synthesis of novel compounds with significant biological activities. These studies have led to the development of compounds with antibacterial, antimicrobial, and anti-cancer properties, as well as the exploration of their chemical properties and applications in material science.
Antibacterial and Antimicrobial Activity : A key application of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate derivatives is in the synthesis of compounds with antibacterial and antimicrobial properties. For instance, the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles showed notable antibacterial activity, serving as a reference for developing new antibacterial agents (Singh & Kumar, 2015). Similarly, the creation of 1,2,4-triazoles starting from isonicotinic acid hydrazide, followed by their evaluation against microbial activities, demonstrates the versatility of oxadiazole derivatives in generating compounds with potential antimicrobial applications (Bayrak et al., 2009).
Synthesis of Heterocyclic Compounds : The structural flexibility of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate allows for the synthesis of a wide range of heterocyclic compounds. These compounds are not only significant for their biological activities but also for their potential applications in material science and as intermediates in organic synthesis. For example, the creation of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, which have been studied for their optical properties, showcases the compound's utility in the synthesis of materials with potential electronic and photonic applications (Ge et al., 2014).
Anticancer Research : The investigation into derivatives of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate for anticancer activity is another significant area of research. Compounds synthesized from this chemical have been evaluated for their efficacy against various cancer cell lines, contributing valuable insights into the development of new anticancer agents. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents exemplifies this application, highlighting the compound's potential in medicinal chemistry (Redda & Gangapuram, 2007).
Direcciones Futuras
The future directions for research on Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate could include further investigations into its activity as anticancer, antimicrobial, and antiviral agents . Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicinal chemistry could be valuable .
Propiedades
IUPAC Name |
ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWTTRLKLWDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)










